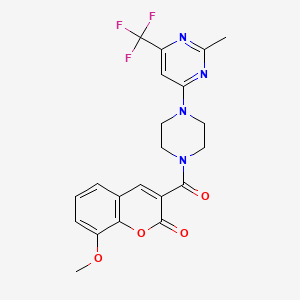
8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19F3N4O4 and its molecular weight is 448.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines elements of coumarin and piperazine structures. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its components:
- Coumarin Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Piperazine Derivative : Often associated with central nervous system activity and potential as an antidepressant or anxiolytic agent.
- Trifluoromethyl Substituent : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. A class of piperazine hybridized coumarins was shown to exhibit significant antibacterial activity against various strains, suggesting that the incorporation of the piperazine moiety may enhance the efficacy against resistant bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| 8-Methoxy Coumarin | Moderate | |
| Piperazine Hybrid | High against Gram-positive bacteria |
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance, certain pyrimidine derivatives have demonstrated cytotoxic effects in vitro by inducing apoptosis in cancer cell lines. The mechanism is believed to involve inhibition of key signaling pathways associated with cell proliferation and survival .
Hemolytic Activity
Safety assessments, such as hemolytic assays, indicate that certain derivatives exhibit low hemolytic rates compared to standard controls. This suggests a favorable safety profile for further development as therapeutic agents .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A piperazine hybridized coumarin was tested against multi-drug resistant bacterial strains, showing efficacy at lower concentrations than traditional antibiotics .
- Anticancer Efficacy in Xenograft Models : Research demonstrated that a related compound induced significant tumor regression in xenograft models of human breast cancer, supporting its potential for clinical use .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell division and growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Propiedades
IUPAC Name |
8-methoxy-3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-12-25-16(21(22,23)24)11-17(26-12)27-6-8-28(9-7-27)19(29)14-10-13-4-3-5-15(31-2)18(13)32-20(14)30/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPIQOHZWWXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













